molecular formula C8H10BrN B13668789 4-(Bromomethyl)-2,3-dimethylpyridine

4-(Bromomethyl)-2,3-dimethylpyridine

Cat. No.: B13668789
M. Wt: 200.08 g/mol
InChI Key: YFEMIPTYBJPZMO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of bromomethyl and dimethyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,3-dimethylpyridine typically involves the bromination of 2,3-dimethylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. This method involves the use of N-bromosuccinimide and a solvent such as acetone or acetonitrile. The reactants are mixed and passed through a pipeline into a constant-temperature water bath reactor for the bromination reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3-dimethylpyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: 2,3-dimethylpyridine.

Scientific Research Applications

4-(Bromomethyl)-2,3-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3-dimethylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions, where the bromomethyl group can be homolytically cleaved to generate a reactive radical species .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2,3-dimethylpyridine
  • 4-(Iodomethyl)-2,3-dimethylpyridine
  • 2,3-Dimethyl-4-methylpyridine

Comparison

4-(Bromomethyl)-2,3-dimethylpyridine is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the dimethyl groups on the pyridine ring provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

4-(bromomethyl)-2,3-dimethylpyridine

InChI

InChI=1S/C8H10BrN/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,5H2,1-2H3

InChI Key

YFEMIPTYBJPZMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)CBr

Origin of Product

United States

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